An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through predicted spectral data, outlines a robust experimental protocol for its synthesis and empirical data acquisition, and provides insights into the interpretation of its NMR spectra.
Introduction: The Significance of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane belongs to the class of substituted phenylacetylene derivatives, which are pivotal building blocks in the synthesis of a wide array of organic materials and pharmaceutical compounds. The ethynyl and trimethylsilyl groups offer versatile handles for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate. Accurate characterization of its structure is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for understanding and obtaining the NMR spectral data for this specific molecule.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| Si(CH₃)₃ | 0.25 | Singlet (s) | N/A | The nine equivalent protons of the trimethylsilyl group are highly shielded and typically appear as a sharp singlet in this region. |
| O-CH₂-CH₃ | 4.05 | Quartet (q) | ~7.0 | The methylene protons are adjacent to a methyl group (3 protons) and will thus be split into a quartet. |
| O-CH₂-CH₃ | 1.42 | Triplet (t) | ~7.0 | The methyl protons are adjacent to a methylene group (2 protons) and will be split into a triplet. |
| Ar-H | 7.25 | Triplet (t) | ~8.0 | Aromatic proton at position 5, coupled to two neighboring aromatic protons. |
| Ar-H | 6.95-7.05 | Multiplet (m) | - | Aromatic protons at positions 2, 4, and 6, with complex coupling patterns due to their relative positions. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| Si(CH₃)₃ | 0.0 | The trimethylsilyl carbons are highly shielded and typically appear close to 0 ppm. |
| O-CH₂-CH₃ | 14.8 | The terminal methyl carbon of the ethoxy group. |
| O-CH₂-CH₃ | 63.5 | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen atom. |
| C≡C-Si | 94.0 | The acetylenic carbon attached to the silicon atom. |
| C≡C-Ar | 104.5 | The acetylenic carbon attached to the aromatic ring. |
| Ar-C | 115.0 - 130.0 | Aromatic carbons, with their specific shifts dependent on the electronic environment. The carbon attached to the ethoxy group (C3) will be the most shielded. |
| Ar-C (ipso) | 123.0 | The aromatic carbon atom to which the ethynyl group is attached. |
| Ar-C (ipso) | 158.5 | The aromatic carbon atom to which the ethoxy group is attached. |
Experimental Protocol: A Self-Validating System
This section provides a detailed methodology for the synthesis of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane and the subsequent acquisition of its NMR spectra. This protocol is designed to be self-validating, with clear steps for reaction monitoring and product characterization.
Synthesis of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
The synthesis can be achieved via a Sonogashira coupling reaction between 3-ethoxyphenylethyne and a trimethylsilyl halide.
Materials:
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3-Ethoxyphenylethyne
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Trimethylsilyl chloride (TMSCl)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Copper(I) iodide (CuI)
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Triethylamine (TEA)
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Anhydrous toluene
Procedure:
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To a dry, nitrogen-flushed flask, add 3-ethoxyphenylethyne (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
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Add anhydrous toluene and triethylamine (3.0 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add trimethylsilyl chloride (1.2 eq) dropwise.
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Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane as a pure compound.
NMR Sample Preparation and Data Acquisition
Instrumentation:
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A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
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Dissolve approximately 10-20 mg of the purified [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane in 0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Solvent: CDCl₃
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Temperature: 298 K
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Spectral Width: 16 ppm
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Number of Scans: 16
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Relaxation Delay: 2.0 s
¹³C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
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Solvent: CDCl₃
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Temperature: 298 K
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Spectral Width: 240 ppm
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 2.0 s
Data Processing and Interpretation
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Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
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Phase correct the spectra.
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Calibrate the chemical shift scale to the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
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Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualization of Molecular Structure and Workflow
Molecular Structure of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
Caption: Molecular structure of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane.
Experimental Workflow
Caption: Experimental workflow for synthesis and NMR analysis.
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and empirically determining the ¹H and ¹³C NMR spectral data of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane. By following the detailed experimental protocols and utilizing the predictive data as a benchmark, researchers can confidently synthesize and characterize this valuable chemical intermediate. The provided methodologies ensure scientific integrity and offer a robust system for obtaining reliable and reproducible NMR data, which is crucial for advancing research and development in organic chemistry and medicinal sciences.
References
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Royal Society of Chemistry. (2015). Supporting Information. This document provides NMR data for various substituted phenylacetylene compounds, which serves as a basis for predicting the spectra of the target molecule. [Link]
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Khan, E., & Wrackmeyer, B. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. ResearchGate. This reference provides insights into the NMR of related organosilane compounds. [Link]
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Royal Society of Chemistry. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Provides synthetic methods and characterization data for a range of silylated acetylenes. [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. An extensive database of proton NMR chemical shifts. [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. A comprehensive database of carbon-13 NMR chemical shifts. [Link]
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NIST. (n.d.). Silane, trimethyl(phenylethynyl)-. NIST Chemistry WebBook. Provides physical and chemical data for a related compound. [Link]
